molecular formula C24H28O8 B1419110 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside CAS No. 1820580-75-3

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Cat. No. B1419110
CAS RN: 1820580-75-3
M. Wt: 444.5 g/mol
InChI Key: WHYAFYRMODYSLP-ZFVIQDPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C24H28O8 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound is pivotal in pharmaceutical research due to its ability to selectively inhibit key enzymes and pathways involved in disease progression . It serves as a crucial tool for understanding the biochemical mechanisms of diseases and for the development of new therapeutic agents.

Biomedical Studies

In the realm of biomedical research, this compound is invaluable for probing the molecular underpinnings of health and disease. It can be used to study cell signaling pathways and the impact of biochemical modulation on cellular functions .

properties

IUPAC Name

[(3aS,4R,6S,7R,7aR)-7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14-5-7-15(8-6-14)22(26)28-13-18-20-21(32-24(2,3)31-20)19(25)23(30-18)29-17-11-9-16(27-4)10-12-17/h5-12,18-21,23,25H,13H2,1-4H3/t18-,19-,20+,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYAFYRMODYSLP-ZFVIQDPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]3[C@@H]([C@H]([C@@H](O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.